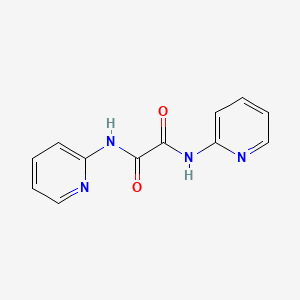

N,N'-双(2-吡啶基)草酰胺

描述

“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.

Synthesis Analysis

The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .科学研究应用

晶体学和分子分析

N,N'-双(2-吡啶基)草酰胺的结构性质已得到广泛研究。特别是,对其构象多晶型的研究揭示了其结晶和分子堆积的见解。例如,两种构象多晶型在单斜空间群中的结晶和末端吡啶环的排列方面表现出差异。此类研究突出了该化合物的有趣氢键和分子相互作用,这对于理解其在各种应用中的行为至关重要 (Jotani et al., 2016).

催化和化学反应

已发现 N,N'-双(2-吡啶基)草酰胺是催化中的重要促进剂。例如,它已被用作在室温下用(杂)芳基碘化物对恶唑烷酮和伯酰胺和仲酰胺进行 Cu 催化的 N-芳基化的促进剂。这证明了它在促进各种化学反应中的潜力,特别是在形成 N-芳基化产物方面 (Bhunia et al., 2022).

超分子化学

该化合物在形成氢键超分子网络中的作用一直是人们感兴趣的课题。研究表明,N,N'-双(4-吡啶甲基)草酰胺可以通过分子间氢键形成延展的超分子网络。此类性质在超分子化学领域很重要,其中复杂结构的形成至关重要 (Lee, 2010).

配位聚合物和金属有机框架

N,N'-双(2-吡啶基)草酰胺已用于配位聚合物和金属有机框架 (MOF) 的合成。例如,在特定条件下与角状二羧酸和 Ni(II) 盐反应,产生一系列配位聚合物,证明该化合物形成复杂和多样结构的能力。这对材料科学和纳米技术有影响 (Lee et al., 2022).

生物和毒液研究

已经发现类似的草酰胺化合物存在于生物系统中,例如蜘蛛毒液中。虽然与 N,N'-双(2-吡啶基)草酰胺没有直接关系,但这表明在生物系统中进行研究的范围更广,并且相关化合物的潜在生物活性 (Quistad et al., 1993).

未来方向

The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .

属性

IUPAC Name |

N,N'-dipyridin-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDXMYEDPEYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365654 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1,N2-Di(pyridin-2-yl)oxalamide | |

CAS RN |

20172-97-8 | |

| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

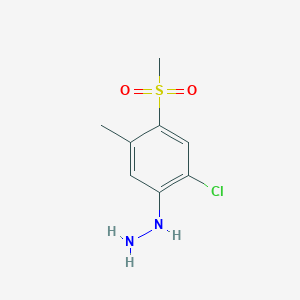

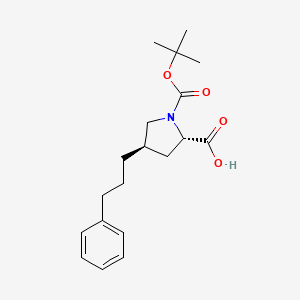

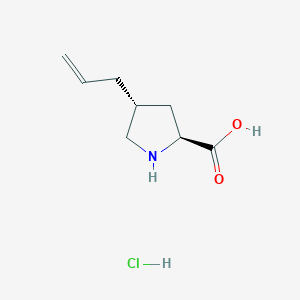

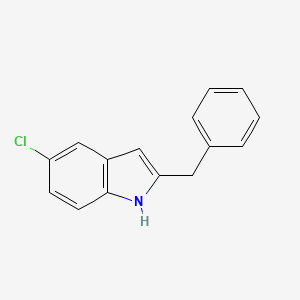

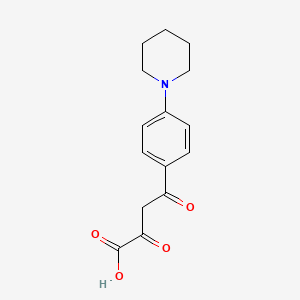

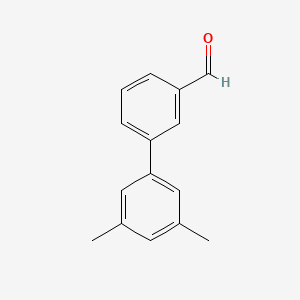

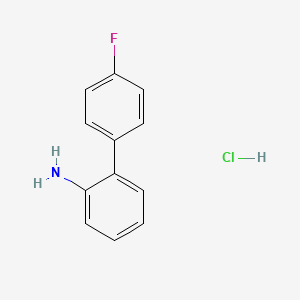

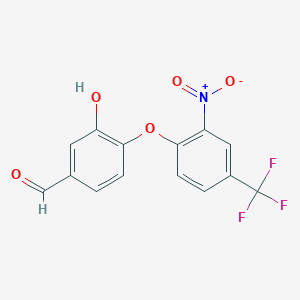

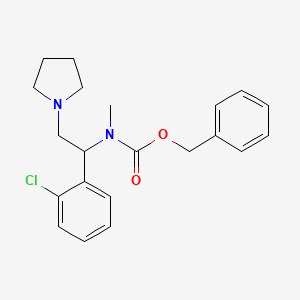

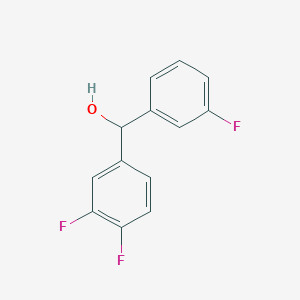

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)